Cas no 684646-79-5 (4-(2-phenylethenyl)piperidine)

4-(2-Phenylethenyl)piperidine is a versatile intermediate in organic synthesis, characterized by its piperidine backbone and styrenyl functional group. This compound is particularly valuable in pharmaceutical and agrochemical research due to its ability to serve as a building block for bioactive molecules. The presence of both an aromatic ring and a basic nitrogen atom in the piperidine moiety enhances its utility in designing compounds with tailored physicochemical properties. Its structural features facilitate further functionalization, making it suitable for applications in drug discovery, catalysis, and material science. The compound's stability and reactivity profile ensure consistent performance in diverse synthetic pathways.
4-(2-phenylethenyl)piperidine structure
4-(2-phenylethenyl)piperidine structure
Product Name:4-(2-phenylethenyl)piperidine
CAS No:684646-79-5
MF:C13H17N
MW:187.280783414841
CID:5228817
PubChem ID:15295301
Update Time:2025-06-11

4-(2-phenylethenyl)piperidine Chemical and Physical Properties

Names and Identifiers

    • 4-[(E)-styryl]piperidine
    • 4-Styrylpiperidine
    • 4-(2-phenylethenyl)piperidine
    • Inchi: 1S/C13H17N/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13/h1-7,13-14H,8-11H2/b7-6+
    • InChI Key: IRWMAIFLKOUXOD-VOTSOKGWSA-N
    • SMILES: N1CCC(/C=C/C2=CC=CC=C2)CC1

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Additional information on 4-(2-phenylethenyl)piperidine

Introduction to 4-(2-phenylethenyl)piperidine (CAS No. 684646-79-5)

4-(2-phenylethenyl)piperidine, identified by its Chemical Abstracts Service (CAS) number 684646-79-5, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This bicyclic organic molecule combines a piperidine ring with a phenylethyl group, making it a versatile scaffold for the development of bioactive molecules. The unique structural features of this compound have garnered attention in recent years due to its potential applications in drug discovery and molecular pharmacology.

The chemical structure of 4-(2-phenylethenyl)piperidine consists of a six-membered piperidine ring substituted with a phenylethyl side chain. This configuration imparts distinct electronic and steric properties, which can be exploited to modulate biological activity. The presence of the phenylethyl group introduces aromaticity and potential for hydrogen bonding interactions, while the piperidine ring provides a nitrogen-rich environment conducive to further derivatization and functionalization.

In the context of modern pharmaceutical research, 4-(2-phenylethenyl)piperidine has been explored as a key intermediate in the synthesis of novel therapeutic agents. Its structural motif is reminiscent of several pharmacologically active compounds, suggesting that derivatives of this molecule may exhibit desirable pharmacokinetic and pharmacodynamic properties. Recent studies have highlighted its role in the development of compounds targeting neurological and cardiovascular pathways.

One particularly intriguing application of 4-(2-phenylethenyl)piperidine is in the synthesis of potential treatments for neurological disorders. The piperidine scaffold is well-documented for its ability to cross the blood-brain barrier, making it an attractive candidate for central nervous system (CNS) drug design. Researchers have leveraged this property to explore analogs of 4-(2-phenylethenyl)piperidine as candidates for modulating neurotransmitter systems involved in conditions such as depression, anxiety, and neurodegenerative diseases.

Moreover, the phenylethyl group in 4-(2-phenylethenyl)piperidine offers opportunities for further chemical modification. Functionalization at various positions on this aromatic ring can lead to a diverse array of derivatives with tailored biological activities. For instance, introducing electron-withdrawing or electron-donating groups can fine-tune the compound's interaction with biological targets, enhancing its efficacy or selectivity.

Recent advancements in computational chemistry have accelerated the discovery process for compounds like 4-(2-phenylethenyl)piperidine. Molecular modeling techniques allow researchers to predict the binding affinity and metabolic stability of potential derivatives before conducting costly wet laboratory experiments. This high-throughput virtual screening approach has been instrumental in identifying promising candidates for further optimization.

The synthesis of 4-(2-phenylethenyl)piperidine itself presents an interesting challenge due to its strained bicyclic structure. Traditional synthetic routes often involve multi-step sequences requiring careful control over reaction conditions to achieve high yields and purity. However, recent innovations in catalytic methods have provided more efficient pathways to this core intermediate, enabling larger-scale production for research purposes.

In conclusion,4-(2-phenylethenyl)piperidine (CAS No. 684646-79-5) represents a valuable building block in pharmaceutical chemistry with broad applications across multiple therapeutic areas. Its unique structural features make it an attractive scaffold for designing novel bioactive molecules, particularly those targeting neurological and cardiovascular systems. As research continues to uncover new synthetic strategies and biological insights,this compound is poised to play an increasingly important role in drug discovery efforts worldwide.

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